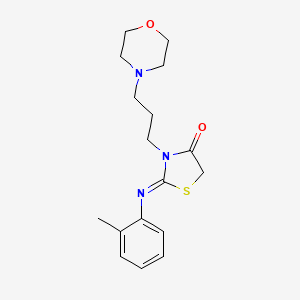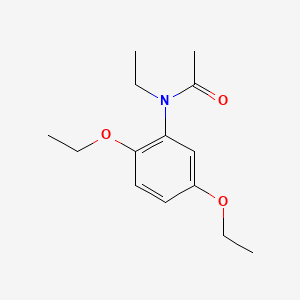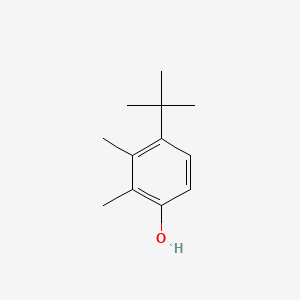![molecular formula C13H18 B13811868 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 21681-47-0](/img/structure/B13811868.png)
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a complex organic compound with the molecular formula C13H18 It is a polycyclic hydrocarbon, characterized by its unique tetracyclic structure
Méthodes De Préparation
The synthesis of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves the Diels-Alder reaction, a well-known method for constructing polycyclic structures . The reaction involves cyclopentadiene and a suitable dienophile under controlled conditions. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Analyse Des Réactions Chimiques
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under specific conditions.
Applications De Recherche Scientifique
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene involves its interaction with various molecular targets. Its polycyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene can be compared with other polycyclic hydrocarbons such as:
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Similar in structure but lacks the methyl group at the 9th position.
9-Ethenyl-10-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Contains an ethenyl group, which alters its chemical reactivity and applications.
The uniqueness of 9-methyltetracyclo[62113,6
Propriétés
Numéro CAS |
21681-47-0 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C13H18/c1-7-4-10-6-11(7)13-9-3-2-8(5-9)12(10)13/h2-3,7-13H,4-6H2,1H3 |
Clé InChI |
FMZITCJWMYHQFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC1C3C2C4CC3C=C4 |
Numéros CAS associés |
26874-63-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


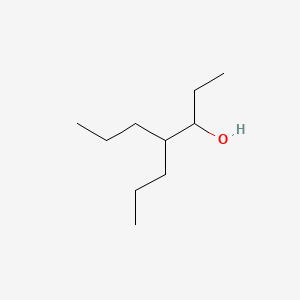
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
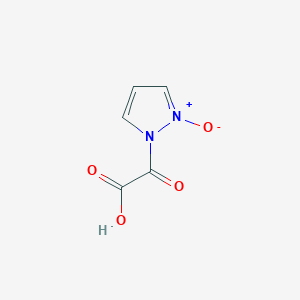
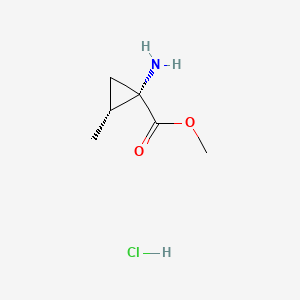

![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)

![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
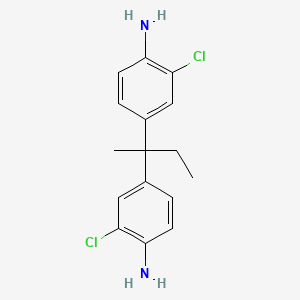
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
